molecular formula C9H17NO5 B3133064 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid CAS No. 38308-92-8

4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid

Cat. No. B3133064
CAS RN: 38308-92-8
M. Wt: 219.23 g/mol
InChI Key: PZEMWPDUXBZKJN-UHFFFAOYSA-N
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Description

4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid is an organic compound with a complex chemical structure1. It has a molecular formula of C9H17NO5 and a molecular weight of 219.23 g/mol1.



Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it’s worth noting that similar compounds are often synthesized through various organic chemistry reactions involving carboxylic acids and amines.



Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its molecular formula, C9H17NO51. Unfortunately, the specific details regarding its molecular structure are not readily available in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not readily available in the search results. However, as an organic compound, it can be expected to participate in various organic reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 219.23 g/mol1. Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and density are not readily available in the search results.


Scientific Research Applications

Chemical Structure and Sorption Characteristics 4-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, as part of a broader chemical family, demonstrates specific sorption characteristics when interacting with various substances, including soil and organic matter. This sorption behavior is crucial for understanding the environmental fate and transport of related compounds. The research by Werner, Garratt, and Pigott (2012) explores the sorption of phenoxy herbicides to soil and organic matter, indicating the relevance of soil parameters such as pH and organic carbon content in sorption processes. Such insights are vital for environmental risk assessment and management of chemicals within this group (Werner, D., Garratt, J., & Pigott, G., 2012).

Biological Efficacy and Nutritional Applications The compound's structural characteristics influence its biological efficacy, particularly in nutritional applications. Vázquez-Añón et al. (2017) review the bioefficacy of methionine sources, highlighting the chemical and metabolic distinctions between different methionine analogs, including their absorption, conversion, and utilization in animal nutrition. This research provides foundational knowledge for optimizing dietary strategies in animal husbandry, ensuring efficient use of supplements to enhance growth and health (Vázquez-Añón, M., Bertin, G., Mercier, Y., Reznik, G., & Roberton, J., 2017).

Drug Synthesis and Medical Applications Levulinic acid derivatives, closely related to 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, offer significant potential in drug synthesis and the development of medical materials. Zhang et al. (2021) discuss the application of levulinic acid in cancer treatment and the synthesis of medical materials, showcasing the versatility and utility of such compounds in medicinal chemistry and pharmacology. This area of research underscores the potential of levulinic acid derivatives in creating more effective and efficient therapeutic agents (Zhang, M., Wang, N., Liu, J., Wang, C., Xu, Y., & Ma, L., 2021).

Antioxidant and Therapeutic Potential The antioxidant properties of hydroxycinnamic acids, which share functional groups with 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, are well documented. Pei et al. (2016) provide a comprehensive review of p-coumaric acid and its conjugates, noting their significant antioxidant, anti-cancer, antimicrobial, and anti-inflammatory activities. This line of research highlights the therapeutic potential of compounds within this class, suggesting opportunities for their use in treating various diseases and conditions (Pei, K., Ou, J., Huang, J., & Ou, S., 2016).

Safety And Hazards

The specific safety and hazard information for this compound is not readily available in the search results. However, as with any chemical compound, appropriate safety precautions should be taken when handling it to prevent exposure and potential harm.


Future Directions

The future directions for research and application of this compound are not readily available in the search results. However, given its complex structure, it could potentially be of interest in various areas of organic chemistry and biochemistry.


Please note that this analysis is based on the information available in the search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEMWPDUXBZKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid

CAS RN

38308-92-8
Record name 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2 g of homoserine (16.78 mmol) were dissolved in 20 ml of water and to the solution 16.78 ml of 1 M NaOH and 3.006 g of cesium carbonate (9.23 mmol) were added. After stirring for 5 minutes, the solution was cooled in an ice/water bath. 60 ml of dioxane and terbutyl pyrocarbonate were then added. The reaction mixture was kept under stirring in an ice-cold water bath for 1 hour and thereafter at room temperature for 5 hours. The solvent was subsequently removed under vacuum. The dry residue was directly used in the next step.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.006 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
16.78 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
terbutyl pyrocarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of homoserine bromohydrate (2 g ; 16.78 mmol.) in H2O (20 ml), addition was made in succession of a 1 M NaOH solution (16.78 ml) and cesium carbonate (3.01 g; 9.23 mmol.). After stirring for 5 minutes, the solution was cooled in an ice/water bath. Dioxane (60 ml) and t-butyl pyrocarbonate were then added. The reaction mixture was kept under stirring in an ice-cold water bath for 1 hour and thereafter at room temperature for 5 hours. The solvent was subsequently evaporated under vacuum and the dry residue was directly used in the next step.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
16.78 mL
Type
reactant
Reaction Step Two
Quantity
3.01 g
Type
reactant
Reaction Step Three
Name
t-butyl pyrocarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid
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